molecular formula C15H22FNO B2698222 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether CAS No. 860648-59-5

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether

Cat. No.: B2698222
CAS No.: 860648-59-5
M. Wt: 251.345
InChI Key: XSSSOFYIZNMDPH-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether is a chemical compound with the molecular formula C15H22FNO and a molecular weight of 251.34 g/mol . This compound is characterized by the presence of a fluoropropyl group attached to a phenyl ether, which is further linked to a piperidinomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Ethers can be flammable and may form explosive peroxides upon exposure to air .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether typically involves the reaction of 4-(piperidinomethyl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The fluoropropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(3-fluoropropoxy)phenyl]methyl}piperidine
  • Piperidine, 1-[[4-(3-fluoropropoxy)phenyl]methyl]-

Uniqueness

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether is unique due to the presence of both a fluoropropyl group and a piperidinomethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the piperidine moiety contributes to its potential biological activities .

Properties

IUPAC Name

1-[[4-(3-fluoropropoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSSOFYIZNMDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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